![molecular formula C17H18N4O3S B2806966 3-((1-((3-Methylbenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034397-97-0](/img/structure/B2806966.png)
3-((1-((3-Methylbenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
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Description
3-((1-((3-Methylbenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile, also known as MP-10, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. MP-10 has been found to exhibit promising results in various studies, making it an interesting compound for further research.
Scientific Research Applications
- Researchers have synthesized pyrrolidine derivatives with target selectivity, including prolinol and pyrrolidine-2,5-diones. These compounds exhibit potential as drug candidates .
- Asano et al. optimized the structure of 4-(pyrrolidin-1-yl)benzonitrile derivatives, aiming to develop SARMs. These compounds may have applications in treating conditions related to androgen receptors .
- The compound’s inhibitory effects against pathogenic bacteria and fungi have been investigated. For instance, O-(4-bromobenzoyl)-3,3-dimethyl-1-(pyridin-3-yl)butan-2-one and O-(4-chlorobenzoyl)-3,3-dimethyl-1-(pyridin-3-yl)butan-2-one exhibit strong inhibition against certain pathogens .
Medicinal Chemistry and Drug Discovery
Selective Androgen Receptor Modulators (SARMs)
Antimicrobial Activity
properties
IUPAC Name |
3-[1-[(3-methylphenyl)methylsulfonyl]pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-13-3-2-4-14(9-13)12-25(22,23)21-8-5-15(11-21)24-17-16(10-18)19-6-7-20-17/h2-4,6-7,9,15H,5,8,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIFGZTAVHXWIDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(C2)OC3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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